C19H27Cl2NO3
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Overview
Description
. This compound is a complex organic molecule that contains multiple functional groups, including ester, amine, and aromatic rings. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester involves several steps:
Formation of the ester group: This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Introduction of the amine group: This can be achieved through nucleophilic substitution reactions where an amine group replaces a leaving group on a carbon chain.
Addition of the aromatic ring: This step often involves electrophilic aromatic substitution reactions where an aromatic ring is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Capsaicin: (C18H27NO3): Known for its use in pain relief and as a spicy component in chili peppers.
Vanillylamine: (C8H11NO2): A simpler amine derivative with similar aromatic properties.
Uniqueness
Butanoic acid, 3-methyl-, 3-[(3,4-dichlorophenyl)(3-methyl-1-oxobutyl)amino]propyl ester: is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its dichlorophenyl group adds to its reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C19H27Cl2NO3 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-propan-2-yloxypropyl)propanamide |
InChI |
InChI=1S/C19H27Cl2NO3/c1-13(2)24-11-5-10-22-17(23)18(3,4)25-15-8-6-14(7-9-15)16-12-19(16,20)21/h6-9,13,16H,5,10-12H2,1-4H3,(H,22,23) |
InChI Key |
LIPTZAFVXZUSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
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